molecular formula C14H20O2 B114747 2,6-Di-tert-butyl-P-benzoquinone CAS No. 719-22-2

2,6-Di-tert-butyl-P-benzoquinone

Cat. No. B114747
CAS RN: 719-22-2
M. Wt: 220.31 g/mol
InChI Key: RDQSIADLBQFVMY-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-P-benzoquinone (2,6-DTBBQ) is a compound that has been used as an antioxidant to study the elimination rate of micro pollutants from storm and waste water . It has also been used as a metabolite of butylated hydroxytoluene . In bioelectrochemical systems (BESs) with Klebsiella quasipneumoniae SP203, it has been found to enhance biofilm redox activity and extracellular electron transfer .


Physical And Chemical Properties Analysis

2,6-Di-tert-butyl-P-benzoquinone is a solid compound with white or light yellow crystals . It shows good stability at room temperature and has a high melting and boiling point . It is slightly soluble in water at room temperature and soluble in organic solvents such as alcohol, ether, and chlorinated hydrocarbons .

Scientific Research Applications

1. Biofilm Redox Activity and Extracellular Electron Transfer

  • Summary of Application: 2,6-Di-tert-butyl-P-benzoquinone (2,6-DTBBQ) is used to enhance the initial formation and redox activity of biofilms in bioelectrochemical systems (BESs) with Klebsiella quasipneumoniae SP203 .
  • Methods of Application: The BES with 5-mM 2,6-DTBBQ has higher voltage output (increased approx. 103.53%) than the control group, owing to the stimulation of redox reaction and reduction of the internal resistance of BESs .
  • Results or Outcomes: The 10-mM 2,6-DTBBQ enhances biofilm formation but inhibited redox activity of biofilm. Five-millimolar 2,6-DTBBQ promotes the extracellular electron transfer (EET) process with accumulated polysaccharides and high-density protein .

2. Thermochemical Characteristics

  • Summary of Application: The thermochemical characteristics of 2,6-Di-tert-butyl-P-benzoquinone were studied .
  • Methods of Application: The combustion energy of crystalline 2,6-Di-tert-butyl-P-benzoquinone was determined by static-bomb combustion calorimetry at T = 298.15 K .
  • Results or Outcomes: The standard molar enthalpies of combustion and formation of the compound were calculated using the experimental values of combustion energies .

3. Antioxidant in Waste Water Treatment

  • Summary of Application: 2,6-Di-tert-butyl-1,4-benzoquinone was used as an antioxidant to study the elimination rate of micro pollutant from storm and waste water .

Safety And Hazards

2,6-DTBBQ causes serious eye irritation and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

2,6-DTBBQ has been found to strengthen K. quasipneumoniae SP203 biofilm redox activity and EET, which may contribute to the provision of green energy in the field of low-power supply . It is also used as a treatment agent to improve germination and plant health .

properties

IUPAC Name

2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3
Source PubChem
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InChI Key

RDQSIADLBQFVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
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DSSTOX Substance ID

DTXSID7021493
Record name 2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione
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Molecular Weight

220.31 g/mol
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Physical Description

Yellow solid; [HSDB] Orange crystalline powder; [MSDSonline], Solid
Record name 2,6-Di-t-butyl-p-benzoquinone
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Vapor Pressure

0.000411 [mmHg]
Record name 2,6-Di-t-butyl-p-benzoquinone
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Product Name

2,6-Di-tert-butyl-P-benzoquinone

Color/Form

Yellow crystals

CAS RN

719-22-2
Record name 2,6-Di-tert-butyl-1,4-benzoquinone
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Record name 2,6-Di-t-butyl-p-benzoquinone
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Record name 2,6-Di-tert-butyl-P-benzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
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Record name 2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione
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Record name 2,6-di-tert-butyl-p-benzoquinone
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Record name 2,6-BIS(1,1-DIMETHYLETHYL)-2,5-CYCLOHEXADIENE-1,4-DIONE
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Record name 2,6-DI-T-BUTYL-P-BENZOQUINONE
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Record name 2,6-Di-tert-butylbenzoquinone
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Melting Point

65-67 °C
Record name 2,6-DI-T-BUTYL-P-BENZOQUINONE
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Record name 2,6-Di-tert-butylbenzoquinone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

270 g (1.15 mols) of 2,6-ditert.butyl-4-nitrosophenol are dissolved in 2.5 liters of dimethylacetamide. A solution of 256 g (1.35 mols) of p-toluenesulphonic acid chloride in 1.1 liters of dimethylacetamide is added dropwise at room temperature. 112 g (1.10 mols) of triethylamine are then added rapidly and the mixture is stirred for 2 hours at 80° C. After cooling, it is poured into 15 liters of water and the precipitated product is filtered off. After drying it is recrystallised from hexane. 298 g of 2,6-ditert.butyl-benzoquinone monoxime p-toluenesulphonate of melting point 110° C are thus obtained.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
256 g
Type
reactant
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Three
Name
Quantity
15 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2,6-di-t-butylphenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 50-60° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 3 h. The catalyst was recovered by simple filtration and 2,6-di-tert-butyl-1,4-benzoquinone formed (65%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Di-tert-butyl-P-benzoquinone
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Reactant of Route 6
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Citations

For This Compound
424
Citations
H Zhang, Y Guo, M Yu, H Wen - Journal of Solid State Electrochemistry, 2023 - Springer
Abstract Effects of electron shuttle (ES) concentration on biofilm formation and redox activity and the molecular mechanism of inducing biofilm formation remain underexplored. Here, we …
Number of citations: 0 link.springer.com
T Foster, AJ Elliot, BB Adeleke… - Canadian Journal of …, 1978 - cdnsciencepub.com
The photoreduction of 2-tert-butyl-p-benzoquinone and 2,5- and 2,6-di-tert-butyl-p-benzoquinone were studied by esr spectroscopy. In the photolysis of 2,6-di-tert-butyl-p-benzoquinone…
Number of citations: 29 cdnsciencepub.com
K YAMAMOTO, K TAJIMA, M TAKEMURA… - Chemical and …, 1991 - jstage.jst.go.jp
The metabolic pathway of butylated hydroxytoluene (BHT) to the ring-oxygenated metabolites 2, 6-di-tert-butylhydroquinone (BHQ) and 2, 6-di-tert-butyl-p-benzoquinone (BBQ) was …
Number of citations: 14 www.jstage.jst.go.jp
M Shimizu, H Orita, T Hayakawa, Y Watanabe… - Bulletin of the …, 1990 - journal.csj.jp
The oxidation of 2,6-di-tert-butyl-4-methylphenol (1) with hydrogen peroxide in the presence of heteropolyacids was carried out in acetic acid to give 2,6-di-tert-butyl-4-hydroperoxy-4-…
Number of citations: 26 www.journal.csj.jp
GA Nikiforov, AA Efremenko, VV Ershov - … of the Academy of Sciences of …, 1967 - Springer
Conclusions 1. The action of alkyl magnesium halides on 2,6-di-tert-butyl-p-benzoquinone diazide gives rise to three simultaneous reactions, leading to formation of 4-alkylazophenols, …
Number of citations: 3 link.springer.com
BD Sviridov, GA Nikiforov, VV Ershov - Bulletin of the Academy of Sciences …, 1971 - Springer
Conclusions 1. The thermal decomposition of 2,6-di-tert-butyl-p-benzoquinone diazide in aliphatic and aromatic ketones was investigated. 2. The thermal decomposition of the quinone …
Number of citations: 3 link.springer.com
K Omura - The Journal of Organic Chemistry, 1996 - ACS Publications
Reactions of the title phenol (1) and of 4-iodophenol 2 with an iodinating agent, I 2 and H 2 O 2 , are conducted in MeOH for varying times with varying amounts of I 2 , and the results …
Number of citations: 30 pubs.acs.org
M Selvaraj, SB Park, JM Kim - Dalton Transactions, 2014 - pubs.rsc.org
We have developed a green method for the production of 2,6-disubstituted p-benzoquinones (DSBQs) by liquid-phase oxidations of di/tri-substituted phenols using two-dimensional …
Number of citations: 8 pubs.rsc.org
H El-Hamshary, S Al-Sigeny… - Journal of Macromolecular …, 2010 - Taylor & Francis
Poly(styrene-co-dimethylaminoethyl methacrylate) and poly(methyl methacrylate-co- dimethylaminoethyl methacrylate) were prepared by solution polymerization. These polymers were …
Number of citations: 10 www.tandfonline.com
AG Siraki, TS Chan, PJ O'brien - Toxicological Sciences, 2004 - academic.oup.com
Quinones are believed to induce their toxicity by two main mechanisms: oxygen activation by redox cycling and alkylation of essential macromolecules. The physicochemical …
Number of citations: 92 academic.oup.com

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